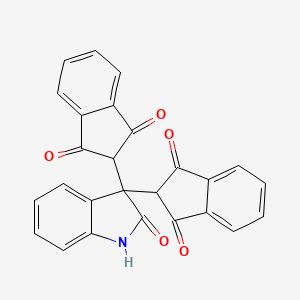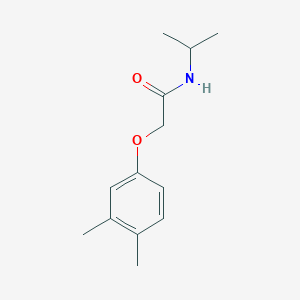
2-(4-isopropylphenoxy)-N-methyl-N-phenylacetamide
Overview
Description
2-(4-isopropylphenoxy)-N-methyl-N-phenylacetamide, commonly known as propofol, is a widely used intravenous anesthetic agent. It was first introduced in the 1970s and has since become one of the most commonly used anesthetic agents worldwide. Propofol is known for its rapid onset of action, short duration of action, and minimal side effects. It is used for a variety of procedures, including surgery, diagnostic procedures, and critical care.
Mechanism of Action
The exact mechanism of action of propofol is not fully understood. It is known to enhance the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain. This leads to an overall decrease in neuronal activity and a state of sedation and unconsciousness.
Biochemical and Physiological Effects:
Propofol has a number of biochemical and physiological effects on the body. It is known to decrease blood pressure and heart rate, and can cause respiratory depression. Propofol also has antiemetic properties, making it useful for preventing nausea and vomiting during and after surgery.
Advantages and Limitations for Lab Experiments
Propofol has a number of advantages for use in laboratory experiments. Its rapid onset of action and short duration of action make it useful for studying the effects of anesthesia on the body. However, propofol can be difficult to work with due to its low solubility in water and its tendency to form emulsions.
Future Directions
There are a number of potential future directions for research on propofol. One area of interest is the development of new formulations of propofol that are more stable and easier to work with. Another area of interest is the development of new anesthetic agents that have similar properties to propofol but with fewer side effects. Additionally, further research is needed to fully understand the mechanism of action of propofol and its effects on the body.
Scientific Research Applications
Propofol has been extensively studied for its anesthetic properties. It is known to have a rapid onset of action, allowing for quick induction of anesthesia. Propofol is also known for its short duration of action, allowing for rapid recovery from anesthesia. These properties make it an ideal anesthetic agent for a variety of procedures.
properties
IUPAC Name |
N-methyl-N-phenyl-2-(4-propan-2-ylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-14(2)15-9-11-17(12-10-15)21-13-18(20)19(3)16-7-5-4-6-8-16/h4-12,14H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWAVTPNKZBALAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)N(C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 3-({[2-(4-fluorophenyl)ethyl]amino}carbonyl)-5-nitrobenzoate](/img/structure/B3461762.png)

![2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B3461804.png)
![N-[2-(4-fluorophenyl)ethyl]-2-(phenylthio)acetamide](/img/structure/B3461808.png)


![2-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3461824.png)

![N-[4-(3-methylphenoxy)phenyl]-4-nitrobenzamide](/img/structure/B3461832.png)



![N-[4-(acetylamino)phenyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B3461868.png)
